molecular formula C9H9N3O2 B8364950 methyl 7-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

methyl 7-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No. B8364950
M. Wt: 191.19 g/mol
InChI Key: PQCCBYHPNWOTAD-UHFFFAOYSA-N
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Patent
US08957070B2

Procedure details

A mixture of methyl 7-(benzylamino)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (3.2 g), ammonium formate (7.2 g), 10% palladium-carbon (50% containing water, 3.2 g) and methanol (120 mL) was heated under reflux for 4 hr. Ammonium formate (6.0 g) was further added to the reaction solution, and the mixture was heated under reflux for 16 hr. The insoluble material was filtered off by passing the reaction solution through celite without cooling. The filtrate was concentrated and the obtained crystals were washed with methanol to give the title compound (1.62 g, yield 75%) as pale-yellow prism crystals. melting point not less than 300° C.
Name
methyl 7-(benzylamino)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
3.2 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
C([NH:8][C:9]1[N:10]=[CH:11][CH:12]=[C:13]2[CH:17]=[C:16]([C:18]([O:20][CH3:21])=[O:19])[NH:15][C:14]=12)C1C=CC=CC=1.C([O-])=O.[NH4+]>[C].[Pd].CO>[NH2:8][C:9]1[N:10]=[CH:11][CH:12]=[C:13]2[CH:17]=[C:16]([C:18]([O:20][CH3:21])=[O:19])[NH:15][C:14]=12 |f:1.2,3.4|

Inputs

Step One
Name
methyl 7-(benzylamino)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Quantity
3.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC=1N=CC=C2C1NC(=C2)C(=O)OC
Name
Quantity
7.2 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
palladium-carbon
Quantity
3.2 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hr
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hr
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
WASH
Type
WASH
Details
the obtained crystals were washed with methanol

Outcomes

Product
Name
Type
product
Smiles
NC=1N=CC=C2C1NC(=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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